molecular formula C23H15F3N4O B2419777 4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 866896-43-7

4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2419777
CAS No.: 866896-43-7
M. Wt: 420.395
InChI Key:
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Description

4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the trifluoromethyl group and the triazoloquinazoline core makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with 2-aminobenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The resulting intermediate is then subjected to cyclization using a reagent like phosphorus oxychloride (POCl3) to form the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic ring can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable tool for synthetic organic chemistry.

    Biology: It is investigated for its potential as a biological probe to study enzyme interactions and cellular pathways.

    Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, making it a potent inhibitor in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-1-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Lacks the trifluoromethyl group, which may result in different biological activity and binding affinity.

    4-benzyl-1-[4-methylphenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and reactivity.

Uniqueness

The presence of the trifluoromethyl group in 4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one makes it unique compared to similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity towards specific molecular targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

4-benzyl-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4O/c24-23(25,26)17-12-10-16(11-13-17)20-27-28-22-29(14-15-6-2-1-3-7-15)21(31)18-8-4-5-9-19(18)30(20)22/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOQLNHZMKWAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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